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Compound of Interest

Compound Name:
3,3-Dimethoxy-2,2,4,4-

tetramethylcyclobutan-1-ol

CAS No.: 1936554-46-9

Cat. No.: B1383587

Get Quote

Executive Summary: The Structural Imperative
In modern drug discovery, the cyclobutane ring—specifically the gem-dimethyl substituted

variant—serves as a critical bioisostere for the isopropyl group, a metabolic blocker, and a

conformational restrictor. Unlike the rigid cyclopropane or the flexible cyclopentane,

cyclobutane exists in a delicate energetic balance between torsional strain (eclipsing bonds)

and angle strain (Baeyer strain).

The introduction of a gem-dimethyl group (3,3-dimethyl or 1,1-dimethyl substitution) perturbes

this equilibrium, often altering the ring's "pucker" and locking substituents into specific vectors.

Accurately assigning the stereochemistry of these motifs is not merely an academic exercise; it

determines the vector alignment of pharmacophores in a binding pocket.

Conformational Dynamics: The "Butterfly" Effect
The core structural challenge of cyclobutane is its deviation from planarity.[1] To relieve the

torsional strain caused by eight pairs of eclipsed hydrogens in a planar (
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) geometry, the ring adopts a puckered "butterfly" conformation (

).

The Puckering Equilibrium
Unsubstituted Cyclobutane: Puckering angle (

)

30°.[2] The barrier to inversion is low (

1.5 kcal/mol), allowing rapid flipping at room temperature.

1,1-Dimethylcyclobutane: The gem-dimethyl group introduces steric bulk. While the ring

remains puckered to minimize eclipsing interactions of the ring protons, the gem-dimethyl

group prefers the "equatorial" position of the puckered ring to minimize 1,3-transannular

interactions.

1,1,3,3-Tetramethylcyclobutane (The Exception): High-level electron diffraction and

computational studies suggest this molecule prefers a planar (

) or near-planar conformation on average. The severe transannular repulsion between the
methyl groups in a puckered state forces the ring to flatten, trading increased torsional strain
for reduced steric repulsion.

The Thorpe-Ingold Effect (Angle Compression)
The gem-dimethyl group exerts the Thorpe-Ingold effect, compressing the internal C-C-C bond

angle at the quaternary carbon (< 90°).[3]

Kinetic Consequence: Accelerates ring formation rates (up to

-fold) by bringing reactive termini closer.[4]

Structural Consequence: Increases the barrier to ring opening, enhancing metabolic stability

against oxidative cleavage compared to linear alkyl chains.

Spectroscopic Characterization Workflow
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Distinguishing between cis and trans isomers, or assigning the axial/equatorial orientation of

protons, requires a multi-faceted NMR approach.

NMR Decision Matrix
The following table outlines the key parameters for structural assignment.

Parameter Observation Structural Implication

(Vicinal) (typically)

In cyclobutanes, cis coupling

(6–10 Hz) is often larger than

trans (2–6 Hz) due to the

dihedral angle dependence

(Karplus relation), though

puckering can complicate this.

(Long-range)

"W-coupling" observed (

5 Hz)

Indicates a diequatorial

relationship between protons

on C1 and C3. This is

diagnostic for fixed puckered

conformations.

NOE / ROE Strong enhancement

Defines spatial proximity.

Critical for determining if a

substituent is cis to a methyl

group.

C Shifts (

-effect)

Upfield shift (Shielding)

A carbon substituent cis to a

methyl group will be shielded

(shifted upfield) by 3–5 ppm

compared to the trans isomer

due to steric compression (

-gauche effect).

Protocol: Stereochemical Assignment of 3-Substituted-
1,1-dimethylcyclobutanes
Objective: Determine if a substituent at C3 is cis or trans to the C1 methyl groups.
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1D Proton Scan: Identify the C3 methine proton. Note its multiplicity.

NOESY/ROESY Experiment:

Irradiate the gem-dimethyl signals (typically two singlets if the molecule is static/chiral, or

one singlet if rapid flipping/achiral).

Result A: Strong NOE to the C3 methine proton

The proton is cis to the methyls (Substituent is trans).

Result B: No/Weak NOE to C3 methine; Strong NOE to C2/C4 methylene protons

Indirect evidence, confirm with

C data.

C Verification: Compare the chemical shift of the substituent's carbon or the methyl carbons
against calculated values or known analogs. The "sterically crowded" isomer usually exhibits
upfield shifts.

Visualization: Structural Logic & Assignment
The following diagram illustrates the conformational energy landscape and the NMR logic flow

for assignment.
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Conformational Landscape
NMR Assignment Workflow

Planar Transition State
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Unknown Isomer
(Substituted 1,1-dimethylcyclobutane)

Run 1D NOE / 2D NOESY
Target: Methyls & C3-H

NOE Signal Observed?

Conclusion: Trans Isomer
(Substituent is Trans to Me)

Strong NOE (Me -> H)

Conclusion: Cis Isomer
(Substituent is Cis to Me)

No NOE (Me -> H)

Click to download full resolution via product page

Caption: Top: The energetic relaxation from planar to puckered states. Bottom: Logic flow for

stereochemical assignment using Nuclear Overhauser Effect (NOE).

Applications in Drug Design
The gem-dimethyl cyclobutane motif is not a passive scaffold; it is a functional tool in the

medicinal chemist's arsenal.

Metabolic Blocking
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Cytochrome P450 enzymes typically attack accessible methylene sites (

-oxidation). Replacing a linear alkyl chain with a gem-dimethyl cyclobutane:

Removes abstractable hydrogens at the quaternary center.

Sterically hinders approach to adjacent sites.

Example: In the optimization of CB2 receptor agonists, replacing a gem-dimethyl group with

a cyclobutane ring maintained potency while improving selectivity and metabolic half-life [4].

Bioisosterism
Lipophilic Spacer: It acts as a rigid, lipophilic spacer (

distance

2.16 Å) that mimics the volume of a tert-butyl or isopropyl group but with defined vectors.

Solubility Modulation: Unlike the highly lipophilic cyclohexane, the cyclobutane ring has a

smaller footprint. However, for polarity improvements, oxetanes (the oxygen-containing

analog) are often preferred. The gem-dimethyl cyclobutane is the choice when hydrophobic

collapse within a pocket is required.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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